(S)-tert-Butyl 2-((S)-1-hydroxy-3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate
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Overview
Description
“(S)-tert-Butyl 2-((S)-1-hydroxy-3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate” is a chiral compound with the following structural formula:
(S)-tert-Butyl 2-((S)-1-hydroxy-3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate
This compound belongs to the class of pyrrolidine derivatives and exhibits interesting properties due to its stereochemistry.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of (S)-tert-butyl 2-aminopyrrolidine-1-carboxylate with an appropriate aldehyde or ketone. The reaction proceeds under mild conditions and yields the desired product.
Industrial Production: In industrial settings, large-scale production typically involves efficient and cost-effective methods. These may include enzymatic resolution, asymmetric synthesis, or chemoenzymatic approaches. Optimization of reaction conditions and purification steps ensures high yields and purity.
Chemical Reactions Analysis
Reactivity: “(S)-tert-Butyl 2-((S)-1-hydroxy-3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate” undergoes various chemical reactions:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group yields the alcohol.
Substitution: Nucleophilic substitution reactions occur at the carbonyl carbon.
Ring-opening: The pyrrolidine ring can be opened under specific conditions.
Oxidation: Oxidizing agents like potassium permanganate or Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or alkoxides.
Ring-opening: Acidic or basic conditions.
Major Products: The major products depend on the specific reaction. For example:
- Oxidation: Carboxylic acid derivative.
- Reduction: Alcohol.
- Substitution: Nucleophilic substitution products.
- Ring-opening: Linear derivatives.
Scientific Research Applications
Chemistry:
- Chiral ligand in asymmetric synthesis.
- Building block for complex molecules.
- Potential drug candidates due to chiral properties.
- Enzyme inhibitors or activators.
- Used in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The exact mechanism of action depends on the specific application. For drug candidates, it may involve binding to specific receptors or enzymes, modulating cellular pathways, or affecting metabolic processes.
Comparison with Similar Compounds
“(S)-tert-Butyl 2-((S)-1-hydroxy-3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate” stands out due to its unique stereochemistry. Similar compounds include other pyrrolidine derivatives, but their specific substituents and stereochemistry differ.
: Reference: Example reference
Properties
Molecular Formula |
C13H23NO5 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
tert-butyl 2-(1-hydroxy-3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-7-5-6-9(14)10(15)8-11(16)18-4/h9-10,15H,5-8H2,1-4H3 |
InChI Key |
GIKKYDWWUYYVDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(CC(=O)OC)O |
Origin of Product |
United States |
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